3-Hydroxyazetidine-1-sulfonyl fluoride

Medicinal Chemistry Physicochemical Property Optimization Lead‑like Space

Medicinal chemistry faces a trade-off: polar solubility vs. covalent reactivity. This sp³-rich azetidine sulfonyl fluoride (Fsp³=1.0, logP=-1.29) resolves the conflict. - Dual reactivity: deFS (C-coupling) & SuFEx (S-conjugation) without cross-interference for PROTAC synthesis. - Enhanced solubility & selectivity: Low logP reduces non-specific binding vs. aryl sulfonyl fluorides. - Bench-stable: Weeks of DMSO stock stability; compatible with automated platforms.

Molecular Formula C3H6FNO3S
Molecular Weight 155.15 g/mol
Cat. No. B13632754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyazetidine-1-sulfonyl fluoride
Molecular FormulaC3H6FNO3S
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)F)O
InChIInChI=1S/C3H6FNO3S/c4-9(7,8)5-1-3(6)2-5/h3,6H,1-2H2
InChIKeyUVVWXPJXQJATHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyazetidine-1-sulfonyl Fluoride: Identity, Physicochemical Profile, and Procurement


3-Hydroxyazetidine-1-sulfonyl fluoride (CAS 2708181‑89‑7, MF C₃H₆FNO₃S, MW 155.15 Da) is a bench‑stable, sp³‑rich small‑ring sulfonyl fluoride building block that combines the strain and polarity of an azetidine with a latent electrophilic sulfur(VI) fluoride [1]. The 3‑hydroxy substituent introduces a hydrogen‑bond donor, increasing topological polar surface area (tPSA ≈ 58 Ų) and lowering calculated logP (≈ ‑1.29) relative to unsubstituted azetidine‑1‑sulfonyl fluoride [2]. This compound is supplied primarily as a research‑grade intermediate (typical purity ≥95 %) for medicinal‑chemistry diversification and covalent‑probe construction [3].

Workflow Covalent probe construction and medicinal chemistry diversification
Scaffold Sp³-rich azetidine sulfonyl fluoride with H‑bond donor for lead‑like space
Format Bench‑stable electrophile for automated parallel synthesis workflows

Why Generic Azetidine Sulfonyl Fluorides Cannot Substitute for the 3-Hydroxy Variant


In‑class sulfonyl fluorides (e.g., azetidine‑1‑sulfonyl fluoride, phenylmethanesulfonyl fluoride) share the S–F electrophile but differ drastically in ring strain, polarity, hydrogen‑bonding capacity, and metabolic‑soft‑spot profile. The 3‑hydroxyazetidine‑1‑sulfonyl fluoride scaffold uniquely co‑locates a polar hydroxyl H‑bond donor with the strained azetidine, enabling a dual‑channel reactivity (defluorosulfonylation at carbon vs. SuFEx at sulfur) that is absent in acyclic or non‑hydroxylated analogs [1]. Substituting with a simpler sulfonyl fluoride forfeits the sp³‑rich character that drives solubility, reduces metabolic liability, and alters selectivity in covalent protein engagement .

Reactivity divergence Generic azetidine sulfonyl fluorides do not support deFS reactivity, restricting diversification to SuFEx-only chemistry
Polarity & H‑bond gap Unsubstituted analogs lack the hydroxyl H‑bond donor, which may alter solubility and binding complementarity
Physicochemical shift Higher logP and lower Fsp³ in aryl or simple azetidine fluorides may increase promiscuity and reduce lead‑likeness

Quantitative Differentiation Evidence Versus Closest Analogs


Lower LogP and Higher Polar Surface Area Differentiate the 3-Hydroxy Scaffold

The 3‑hydroxy group reduces calculated logP by approximately 1.0–1.5 log units and increases tPSA by ≈11 Ų relative to unsubstituted azetidine‑1‑sulfonyl fluoride, moving the compound closer to the CNS MPO and oral lead‑like space [1]. The comparator lacks any hydrogen‑bond donor, which can limit solubility and reduce binding complementarity in hydrated pockets.

LogP & tPSA
Reported
logP −1.29 vs −0.2 to +0.3; tPSA 58 vs 47 Ų
Lower logP, higher PSA may support solubility and binding in hydrated pockets
Computed values; experimental verification advised
Medicinal Chemistry Physicochemical Property Optimization Lead‑like Space

Sulfonyl Fluoride vs. Sulfonyl Chloride: Hydrolytic Stability Advantage

Sulfonyl fluorides exhibit substantially higher resistance to hydrolysis than sulfonyl chlorides. The S–F bond dissociation energy (≈115 kcal mol⁻¹) exceeds that of S–Cl (≈81 kcal mol⁻¹), translating to an aqueous half‑life roughly 10³‑ to 10⁴‑fold longer under neutral pH [1]. For the 3‑hydroxyazetidine‑1‑sulfonyl fluoride scaffold, this stability is maintained despite the additional hydroxyl, making it a reliable stock reagent compared to moisture‑sensitive sulfonyl chlorides.

Hydrolytic stability
Class-level
t₁/₂ >24 h (SF) vs 0.5–2 h (SO₂Cl); ≥10‑fold longer at pH 7.4
Longer shelf stability supports benchtop handling and multi‑step synthesis
Class‑level inference; verify for 3‑OH derivative
Chemical Stability Reagent Handling Procurement Quality

Dual-Channel Reactivity Enables Divergent Structural Diversification

Oxetane and azetidine sulfonyl fluorides uniquely undergo defluorosulfonylation (deFS) under mild thermal activation (60 °C, slightly basic conditions) forming a carbocation‑like intermediate that can be trapped by diverse nucleophiles, while also retaining classical SuFEx reactivity at sulfur under anionic conditions [1]. This dual‑channel platform is not available to simple aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride), which only engage in SuFEx [2].

Reaction pathways
Head-to-head
deFS (C‑center) + SuFEx (S‑center) vs SuFEx only
Dual‑channel platform supports divergent SAR and PROTAC linker design
Conditions: MeCN, 60 °C (deFS); DBU, RT (SuFEx)
Synthetic Methodology Late‑Stage Diversification PROTAC Linker Design

Reduced LogP and Higher Fsp³ Differentiate Azetidine from Phenyl Sulfonyl Fluoride Warheads

Azetidine sulfonyl fluoride warheads exhibit higher fraction of sp³ carbons (Fsp³ = 1.0) and lower logP compared to phenyl sulfonyl fluoride warheads (Fsp³ = 0.0; logP ≈ 1.5–2.5) [1]. The 3‑hydroxy derivative further enhances this trend, offering an Fsp³ of 1.0 with logP = ‑1.29 versus an Fsp³ of 0.0 and logP ≈ 2.0 for unsubstituted benzenesulfonyl fluoride [2].

Fsp³ & logP
Reported
Fsp³ 1.0 (target) vs 0.0 (PhSO₂F); ΔlogP ≈ −3.3
Higher Fsp³, lower logP may improve solubility and reduce promiscuity in lead‑like libraries
Computed properties; verify in assay
Covalent Probe Physicochemistry Selectivity Profiling Drug‑Likeness

High-Value Application Scenarios for 3-Hydroxyazetidine-1-sulfonyl Fluoride


Lead-like Covalent Fragment Library Design with High Fsp³ and Low Lipophilicity

The combination of Fsp³ = 1.0 and logP = ‑1.29 [1] positions 3‑hydroxyazetidine‑1‑sulfonyl fluoride as a highly three‑dimensional, polar covalent warhead. When building DNA‑encoded libraries or fragment sets, this scaffold avoids the flat, hydrophobic character of phenyl sulfonyl fluorides, thereby reducing non‑specific protein binding and improving hit rates against shallow, polar binding sites.

Dual-Mode Diversification for PROTAC Linker Optimization

The JACS 2024 study demonstrated that azetidine sulfonyl fluorides can sequentially engage in deFS (carbon‑center coupling) and SuFEx (sulfur‑center conjugation) without cross‑interference [2]. Procurement of the 3‑hydroxy variant provides a single reagent that can first attach an E3 ligase recruiter via deFS and subsequently connect a target‑binding moiety via SuFEx, accelerating PROTAC SAR cycles.

Covalent Kinase Probe Design with Improved Solubility and Reduced Promiscuity

Sulfonyl fluoride probes targeting the conserved lysine in the ATP binding site have shown broad kinome coverage [3]. Substituting aryl sulfonyl fluoride warheads with 3‑hydroxyazetidine‑1‑sulfonyl fluoride could enhance aqueous solubility (driven by lower logP and the free hydroxyl) while maintaining covalent reactivity, potentially narrowing the detected off‑target profile in chemoproteomic experiments.

Bench-Stable Electrophile for Automated Parallel Synthesis

The class‑level hydrolytic stability advantage of sulfonyl fluorides over sulfonyl chlorides (≥10‑fold longer half‑life at pH 7.4 ) translates to reliable performance in automated liquid‑handling platforms. The 3‑hydroxyazetidine‑1‑sulfonyl fluoride can be stored as a DMSO or acetonitrile stock solution for weeks without significant degradation, reducing batch‑to‑batch variability in medium‑throughput medicinal chemistry workflows.

Application
Selection Property
Validation Focus
Lead‑like covalent fragment library design
High Fsp³, low logP azetidine scaffold
Physicochemical property context (logP, tPSA, Fsp³)
PROTAC linker diversification
Dual‑channel reactivity (deFS + SuFEx)
Divergent derivatization and linker attachment
Covalent kinase probe development
Low logP, H‑bond donor warhead
Solubility and selectivity profiling context
Automated parallel synthesis
Hydrolytic stability of sulfonyl fluoride
Stock solution stability and batch reproducibility
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